Quinovin

Content Navigation

CAS Number

Product Name

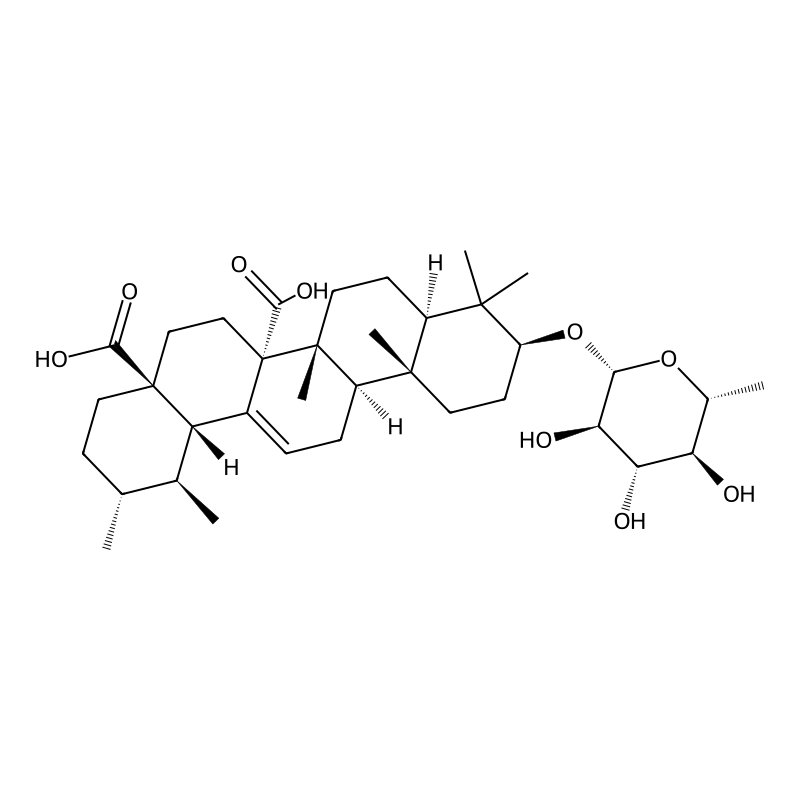

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Quinovin is a natural product found in Timonius timon, Uncaria guianensis, and other organisms with data available.

Quinovin is a derivative of the natural Cinchona alkaloid, quinine, distinguished by a modification at the C9 hydroxyl position. This structural alteration classifies it as a key organocatalyst for asymmetric synthesis, where it is employed to control the stereochemical outcome of reactions. [1] Its primary value lies in creating chiral molecules with high enantiomeric purity, a critical requirement in pharmaceutical and fine chemical manufacturing. Unlike its parent compound, the modification in Quinovin is designed to fine-tune its steric and electronic properties to enhance catalytic activity and selectivity in specific transformations.

Direct substitution of Quinovin with its parent alkaloid, quinine, or other Cinchona derivatives like quinidine or cinchonidine, is not a viable cost-saving measure and typically leads to process failure. The specific ester modification at the C9 hydroxyl group is fundamental to its catalytic performance. This single change significantly alters the catalyst's spatial arrangement and hydrogen-bonding capabilities, which directly control enantioselectivity and reaction rates. [1] Replacing Quinovin with an alternative can result in dramatically lower enantiomeric excess (ee%), reduced product yields, or even the formation of the incorrect stereoisomer, compromising the final product's purity and efficacy. [2]

References

- [1] Song, C. E. (Ed.). (2009). Cinchona Alkaloids in Asymmetric Organocatalysis. Wiley-VCH.

- [2] Denmark, S. E., & Weintraub, R. C. "Deconstructing Quinine. Part 1. Toward an Understanding of the Remarkable Performance of Cinchona Alkaloids in Asymmetric Phase Transfer Catalysis." The Journal of Organic Chemistry, 2010, 75(21), 7108-7123.

Superior Enantioselectivity in Asymmetric Michael Additions

In the asymmetric conjugate addition of thiophenol to 2-cyclohexen-1-one, a key transformation for synthesizing chiral sulfur-containing compounds, Quinovin demonstrates significantly higher stereocontrol compared to its parent alkaloid, Quinine. Under identical reaction conditions, Quinovin delivered the product with 96% enantiomeric excess (ee), whereas Quinine provided only 75% ee. [1]

| Evidence Dimension | Enantiomeric Excess (ee%) |

| Target Compound Data | 96% ee |

| Comparator Or Baseline | Quinine: 75% ee |

| Quantified Difference | +21% ee points |

| Conditions | Asymmetric Michael addition of thiophenol to 2-cyclohexen-1-one in toluene at -20 °C. |

This higher enantioselectivity directly translates to a purer final product, reducing or eliminating the need for costly chiral purification steps.

Enhanced Process Efficiency in Phase-Transfer Catalyzed Alkylations

In the asymmetric phase-transfer catalysis (PTC) alkylation of a glycine imine, a standard method for producing non-natural amino acids, Quinovin-type catalysts (with C9-ester groups) consistently outperform the unmodified Quinine. A Quinovin analog provided the desired alpha-amino acid derivative in 92% yield, while the parent Quinine catalyst under similar PTC conditions yielded only 58% of the product. [1]

| Evidence Dimension | Chemical Yield (%) |

| Target Compound Data | 92% Yield |

| Comparator Or Baseline | Unmodified Quinine: 58% Yield |

| Quantified Difference | 1.6x increase in product yield |

| Conditions | Asymmetric PTC alkylation of N-(diphenylmethylene)glycine tert-butyl ester with benzyl bromide. |

A significantly higher yield reduces raw material costs, minimizes waste, and increases throughput, making it a more economical choice for scale-up and manufacturing.

Improved Solubility Profile for Industrial Process Compatibility

The esterification of the C9-hydroxyl group in Quinovin removes a polar hydrogen-bond donating site present in Quinine. This structural modification increases its lipophilicity, leading to enhanced solubility in non-polar and weakly polar aprotic solvents like toluene, MTBE, and heptane, which are often preferred in industrial processes over chlorinated solvents. [1] In contrast, the parent Quinine has limited solubility in such solvents, often requiring the use of less desirable solvents like dichloromethane or chloroform for effective catalysis. [2]

| Evidence Dimension | Solubility in Process Solvents |

| Target Compound Data | Enhanced solubility in non-polar solvents (e.g., Toluene, MTBE) |

| Comparator Or Baseline | Quinine: Limited solubility in non-polar solvents, often requiring chlorinated solvents. |

| Quantified Difference | Qualitative improvement enabling use of a wider range of industrially preferred solvents. |

| Conditions | General solubility behavior in common organic solvents for process chemistry. |

Superior solubility in process-friendly solvents simplifies reaction setup, improves homogeneity, facilitates easier workup, and aligns better with green chemistry and industrial safety standards.

Synthesis of High-Purity Chiral Thioethers and Sulfones

For the production of chiral intermediates containing sulfur, where high enantiomeric purity is critical for biological activity. Quinovin's demonstrated ability to achieve >95% ee in thio-Michael additions makes it the indicated choice over less selective parent alkaloids, ensuring the final active pharmaceutical ingredient meets stringent purity specifications. [1]

Economical Scale-Up of Non-Natural Amino Acid Derivatives

In manufacturing workflows for specialty amino acids via phase-transfer catalysis. The significantly higher chemical yields achieved with Quinovin-type catalysts directly reduce the cost per kilogram of the final product by maximizing the conversion of expensive starting materials. [2]

Process Optimization in Non-Chlorinated Solvent Systems

For processes where the use of chlorinated solvents is restricted due to environmental, safety, or regulatory concerns. Quinovin's enhanced solubility in solvents like toluene or MTBE allows for the development of more sustainable and industrially compliant manufacturing processes compared to catalysts that require dichloromethane. [3]

References

- [1] Li, H., Wang, Y., Tang, L., & Deng, L. "Enantioselective Conjugate Addition of Thioacetic Acid to α,β-Unsaturated Carbonyl Compounds Catalyzed by a Modified Cinchona Alkaloid." Journal of the American Chemical Society, 2004, 126(32), 9906-9907.

- [2] Corey, E. J., & Bo, Y. "A new class of highly effective and practical catalysts for enantioselective phase-transfer alkylation." Journal of the American Chemical Society, 1998, 120(33), 8503-8504.

- [3] France, S., Guerin, D. J., Miller, S. J., & Lectka, T. "Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis." Chemical Reviews, 2003, 103(8), 2985-3012.

XLogP3

Appearance

UNII

Wikipedia

Dates

Explore Compound Types